molecular formula C11H12N2OS B2490945 2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine CAS No. 2198913-26-5

2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine

Cat. No.: B2490945
CAS No.: 2198913-26-5
M. Wt: 220.29
InChI Key: NRKSKJROFXPQQU-UHFFFAOYSA-N
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Description

2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine is an organic chemical compound with the molecular formula C11H12N2OS. It is a pyrimidine derivative that contains a methoxy group and a methylthiophene group, which are attached to the 2 and 4 positions of the pyrimidine ring, respectively

Scientific Research Applications

2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological properties are being explored for potential therapeutic applications.

    Medicine: Researchers are investigating the compound’s potential as a lead molecule for developing new drugs.

    Industry: The compound is used in material science for developing new materials with specific properties, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

Preparation Methods

2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine can be synthesized by various methods. One common synthetic route involves the reaction between 2-methyl-4-chloropyrimidine and 3-methylthiophene in the presence of a base such as potassium carbonate. Another method involves the reaction between 2-chloropyrimidine-4-carbaldehyde and 3-methylthiophene-2-carbaldehyde in the presence of catalytic amounts of sodium methoxide (NaOMe). These reactions typically occur under controlled conditions to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine undergoes various chemical reactions, including:

    Oxidation: When exposed to air or light, the compound may undergo oxidation, leading to changes in its physical and chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine or thiophene rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Reduction: The compound can also undergo reduction reactions, where the double bonds in the pyrimidine or thiophene rings are reduced to single bonds.

Comparison with Similar Compounds

2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine can be compared with other similar compounds, such as:

    2-Methyl-4-chloropyrimidine: This compound is a precursor in the synthesis of this compound and shares a similar pyrimidine core structure.

    3-Methylthiophene: This compound is another precursor and shares the thiophene ring structure.

    Thiophene derivatives: Compounds like 2-butylthiophene and 2-octylthiophene have similar thiophene rings and are used in various applications, including anticancer and anti-atherosclerotic agents.

The uniqueness of this compound lies in its combination of the pyrimidine and thiophene rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-8-4-6-15-10(8)7-14-11-3-5-12-9(2)13-11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKSKJROFXPQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)COC2=NC(=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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